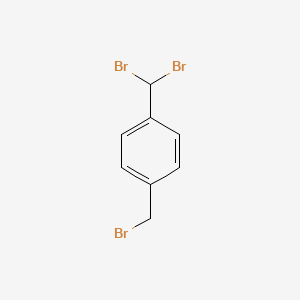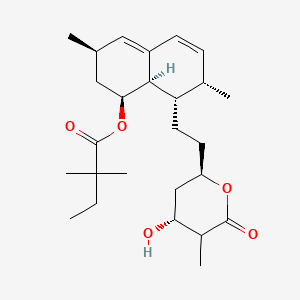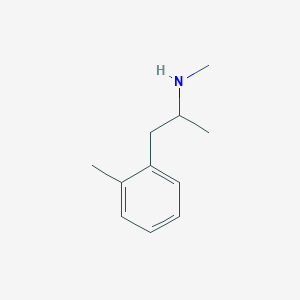
n-Methyl-1-(o-tolyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[1-(2-methylphenyl)propan-2-yl]amine is an organic compound that belongs to the class of substituted amphetamines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(2-methylphenyl)propan-2-yl]amine typically involves a multi-step process. One common method starts with the reaction of (2-methylphenyl)magnesium bromide with propylene oxide to yield 1-(2-methylphenyl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(2-methylphenyl)-2-bromopropane, which is finally reacted with methylamine to produce methyl[1-(2-methylphenyl)propan-2-yl]amine .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[1-(2-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Investigated for its effects on biological systems, including its potential as a neurotransmitter modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and as a research chemical.
Mécanisme D'action
The mechanism of action of methyl[1-(2-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Structurally similar but with a different substitution pattern on the phenyl ring.
Amphetamine: Lacks the methyl group on the nitrogen atom.
Methiopropamine: Contains a thiophene ring instead of a benzene ring.
Uniqueness
Methyl[1-(2-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its selective inhibition of norepinephrine and dopamine reuptake makes it a valuable compound for research in neuropharmacology .
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
N-methyl-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-6-4-5-7-11(9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
Clé InChI |
IXEBWNOSEOYATJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)

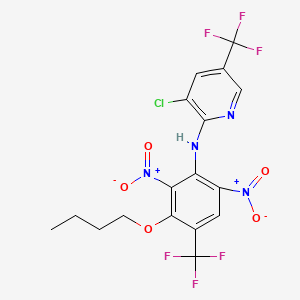
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
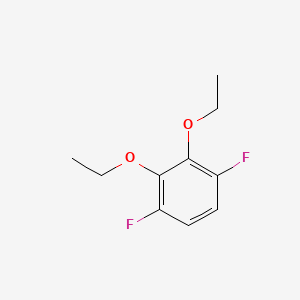
![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
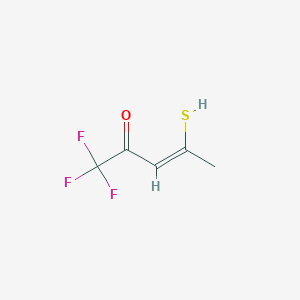
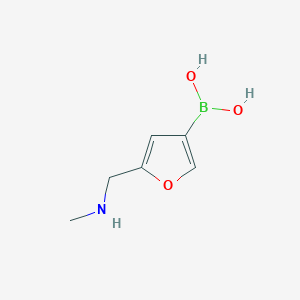
![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
